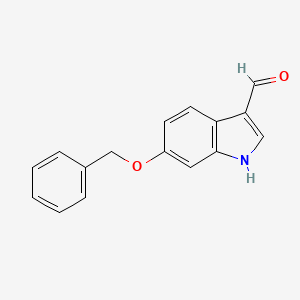

6-(benzyloxy)-1H-indole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKFCVCTRWNXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621502 | |

| Record name | 6-(Benzyloxy)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92855-64-6 | |

| Record name | 6-(Benzyloxy)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(benzyloxy)-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(benzyloxy)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-(benzyloxy)-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic steps, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The pathway commences with the protection of the hydroxyl group of 6-hydroxyindole via benzylation to form 6-(benzyloxy)-1H-indole. This intermediate is then subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the indole ring, yielding the target compound.

Experimental Protocols

Step 1: Synthesis of 6-(benzyloxy)-1H-indole

This procedure involves the O-alkylation of 6-hydroxyindole with benzyl chloride in the presence of a base.

Reaction Scheme:

-

6-hydroxyindole + Benzyl chloride → 6-(benzyloxy)-1H-indole

Materials:

-

6-hydroxyindole

-

Benzyl chloride

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Calcium chloride (for drying)

Procedure:

-

A mixture of potassium hydroxide in dimethyl sulfoxide is stirred at room temperature.

-

6-hydroxyindole is added to the mixture, and stirring is continued to form the corresponding potassium salt.

-

Benzyl chloride is then added to the reaction mixture.

-

After the reaction is complete, the mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with water and dried over calcium chloride.

-

The solvent is removed under reduced pressure, and the crude product is purified to yield 6-(benzyloxy)-1H-indole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

This step describes the formylation of 6-(benzyloxy)-1H-indole using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Scheme:

-

6-(benzyloxy)-1H-indole + Vilsmeier Reagent → this compound

Materials:

-

6-(benzyloxy)-1H-indole

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

N,N-dimethylformamide is cooled in an ice water bath.

-

Phosphorus oxychloride is added dropwise while maintaining a low temperature to form the Vilsmeier reagent.

-

6-(benzyloxy)-1H-indole is then added in portions, keeping the internal temperature below 5 °C.[1]

-

The resulting mixture is slowly warmed to room temperature and stirred for one hour.[1]

-

The reaction mixture is then slowly added to a cold aqueous solution of sodium hydroxide with vigorous stirring.[1]

-

The resulting slurry is heated to an internal temperature of 70°C and then to 90°C.[1]

-

After cooling, the slurry is diluted with water, and the solid product is collected by filtration.[1]

-

The filter cake is washed with water and dried in a vacuum oven to afford 6-benzyloxyindole-3-carboxaldehyde as a beige/tan solid.[1]

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6-(benzyloxy)-1H-indole | C₁₅H₁₃NO | 223.27 | 116-119 | Grayish crystalline powder |

| This compound | C₁₆H₁₃NO₂ | 251.28 | - | Beige/tan solid |

Table 2: Spectroscopic Data for this compound [1]

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.94 (br, s), 9.87 (s, 1H), 8.15 (s, 1H), 7.96 (d, J = 8.5 Hz, 1H), 7.47 (d, J = 7.2 Hz, 2H), 7.40 (app t, J = 7.4 Hz, 2H), 7.33 (t, J = 7.0 Hz, 1H), 7.08 (s, 1H), 6.95 (d, J = 8.5 Hz, 1H), 5.15 (s, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5 |

| IR (KBr) (cm⁻¹) | 1634 (s), 1526 (m), 1426 (m), 1385 (m), 1159 (m) |

| HRMS (ESI) (m/z) | Calculated for C₁₆H₁₃NO₂ [M + H]⁺: 252.1019. Found: 252.1025 |

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis pathway.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(benzyloxy)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(benzyloxy)-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, natural products, and pharmaceuticals.[1] This particular derivative, featuring a benzyloxy group at the 6-position and a carbaldehyde at the 3-position, serves as a crucial intermediate in the synthesis of more complex indole-based molecules with potential therapeutic applications. Its functional groups offer versatile handles for chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery programs. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological relevance.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and interpretation of biological activity. A summary of these properties is presented below.

General and Physical Properties

This table summarizes the fundamental physical and chemical identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| CAS Number | 92855-64-6 | [1][2] |

| Appearance | Light yellow to khaki solid | [3] |

| Melting Point | 215-216 °C | [3] |

| Boiling Point (Predicted) | 474.2 ± 30.0 °C | [3] |

| pKa (Predicted) | 15.67 ± 0.30 | [3] |

Solubility

| Solvent | Qualitative Solubility | Rationale / Analogous Data |

| DMSO | Soluble | Indole-3-carboxaldehyde is soluble in DMSO (approx. 30 mg/mL).[4] |

| Dimethylformamide (DMF) | Soluble | Indole-3-carboxaldehyde is soluble in DMF (approx. 30 mg/mL).[4] |

| Ethanol | Readily Soluble | Indole-3-carboxaldehyde is readily soluble in ethanol.[5] |

| Water | Sparingly Soluble / Insoluble | Indole-3-carboxaldehyde is sparingly soluble in aqueous buffers and insoluble in water.[4][5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum | Key Peaks and Shifts | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.94 (br, s, 1H, NH), 9.87 (s, 1H, CHO), 8.15 (s, 1H, Ar-H), 7.96 (d, J = 8.5 Hz, 1H, Ar-H), 7.47 (d, J = 7.2 Hz, 2H, Ar-H), 7.40 (app t, J = 7.4 Hz, 2H, Ar-H), 7.33 (t, J = 7.0 Hz, 1H, Ar-H), 7.08 (s, 1H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, Ar-H), 5.15 (s, 2H, OCH₂) | [3] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5 | [3] |

| Infrared (IR, KBr) | ν (cm⁻¹): 1634 (s, C=O), 1526 (m), 1426 (m), 1385 (m), 1159 (m) | [3] |

| High-Resolution Mass Spectrometry (HRMS, ESI) | m/z: Calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.1019, Found: 252.1025 | [3] |

Experimental Protocols

Synthesis of this compound

The following protocol is a general procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.[3]

Materials:

-

6-benzyloxyindole

-

N,N-dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Water

-

Ice

-

Three-necked round-bottomed flask

-

Nitrogen inlet

-

Thermocouple

-

Ice water bath

-

Morton flask

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Charge a three-necked round-bottomed flask equipped with a nitrogen inlet and a thermocouple with N,N-dimethylformamide (75 mL).

-

Cool the flask to an internal temperature of +2.8 °C using an ice water bath.

-

Slowly add phosphoryl chloride (12.7 mL, 137.2 mmol) dropwise, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, add 6-benzyloxyindole (25.0 g, 109.7 mmol) in batches of 1 g at a time, maintaining the internal temperature below 5 °C.

-

Allow the resulting solution to slowly warm to room temperature and stir for 1 hour.

-

In a separate Morton flask, prepare a solution of sodium hydroxide (50 g) in water (250 mL) and cool it to an internal temperature of 2.0 °C.

-

Slowly pour the reaction mixture into the cold sodium hydroxide solution under vigorous stirring, maintaining the internal temperature between 20-30 °C. A light beige solid will precipitate.

-

Slowly heat the slurry to an internal temperature of 70 °C and hold under a light nitrogen purge for 10-15 minutes.

-

Continue heating to an internal temperature of 90 °C and hold for 15 minutes.

-

Cool the slurry to room temperature and dilute with water (40 mL).

-

Collect the solid product by filtration.

-

Wash the filter cake with water (2 x 100 mL).

-

Dry the product in a vacuum oven at 50 °C to a constant weight to yield this compound as a beige/tan solid.

Analytical Characterization

A general protocol for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC) is provided below. This method is based on procedures for similar indole derivatives and may require optimization.[6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Kinetex 5µ XB-C18 100A, 100x4.6mm, 5.0µm)

Mobile Phase:

-

Acetonitrile

-

Water

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare the sample for analysis by dissolving a known amount in the same solvent.

-

Set up a gradient elution program, for example, starting with a higher proportion of water and gradually increasing the proportion of acetonitrile.

-

Set the flow rate to approximately 1.0-1.5 mL/min.

-

Set the column temperature to around 50°C.

-

Set the UV detection wavelength to an appropriate value based on the UV-Vis spectrum of the compound (a wavelength around 270 nm can be a starting point for indole derivatives).[6]

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity and concentration of the compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of indole-3-carboxaldehyde derivatives has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, antibacterial, and antifungal properties.[7] The parent compound, indole-3-carboxaldehyde, a tryptophan metabolite, is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[8][9] Activation of AhR by indole-3-carboxaldehyde can modulate inflammatory pathways, for instance, by inhibiting the activation of the NLRP3 inflammasome.[9]

Derivatives of indole-3-carboxaldehyde have also been investigated for their potential as antioxidants.[10] The presence of the benzyloxy group in this compound may influence its lipophilicity and interaction with biological targets, potentially leading to unique pharmacological effects. This compound is a valuable starting material for the synthesis of novel bioactive molecules.

Conclusion

This compound is a well-characterized indole derivative with defined physicochemical properties. Its versatile chemical nature makes it a valuable intermediate for the synthesis of potentially bioactive compounds. While direct biological data on this specific molecule is sparse, its structural similarity to other biologically active indoles suggests its potential as a scaffold for the development of novel therapeutics, particularly those targeting inflammatory pathways. Further research into its specific biological effects and mechanism of action is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C16H13NO2 | CID 22014791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 6. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

The Synthesis and Strategic Importance of 6-(benzyloxy)-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(benzyloxy)-1H-indole-3-carbaldehyde is a synthetic aromatic aldehyde that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a benzyloxy-substituted indole core with a reactive aldehyde group at the 3-position, renders it a versatile and valuable intermediate for the synthesis of a diverse array of complex, biologically active molecules. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this pivotal compound.

While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of indole chemistry and the development of synthetic methodologies for functionalizing the indole nucleus. The primary route to its synthesis, the Vilsmeier-Haack reaction, is a well-established method for the formylation of electron-rich aromatic compounds, first reported by Anton Vilsmeier and Albrecht Haack in 1927. The application of this reaction to benzyloxy-substituted indoles likely occurred as part of systematic efforts to create novel indole derivatives for biological screening. Consequently, this compound is most accurately described as a key synthetic intermediate, valued for its ability to serve as a scaffold for constructing molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 92855-64-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₆H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 251.28 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to khaki solid | --INVALID-LINK-- |

| Melting Point | 215-216 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 474.2±30.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.267±0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 15.67±0.30 | --INVALID-LINK-- |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, 6-benzyloxyindole. This reaction introduces an aldehyde group at the electron-rich C3 position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

6-Benzyloxyindole

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Water

-

Ice

Procedure:

-

In a three-necked round-bottomed flask equipped with a nitrogen inlet and a thermocouple, charge N,N-dimethylformamide (DMF).

-

Cool the flask to an internal temperature of 0-5 °C using an ice-water bath.

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the DMF, ensuring the internal temperature does not exceed 5 °C. This forms the Vilsmeier reagent.

-

Once the addition of POCl₃ is complete, add 6-benzyloxyindole in portions, maintaining the internal temperature below 5 °C.

-

After the addition of 6-benzyloxyindole, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

-

In a separate flask, prepare a cold aqueous solution of sodium hydroxide (NaOH).

-

Slowly pour the reaction mixture into the cold NaOH solution under vigorous stirring, controlling the temperature between 20-30 °C. A solid precipitate will form.

-

After the addition is complete, heat the slurry to approximately 70 °C and then to 90 °C for a short period to remove any precipitated dimethylamine.

-

Cool the mixture to room temperature and collect the solid product by filtration.

-

Wash the filter cake with water and dry it in a vacuum oven to a constant weight to yield this compound.

Characterization Data:

| Analysis | Data |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.94 (br s, 1H), 9.87 (s, 1H), 8.15 (s, 1H), 7.96 (d, J=8.5 Hz, 1H), 7.47 (d, J=7.2 Hz, 2H), 7.40 (app t, J=7.4 Hz, 2H), 7.33 (t, J=7.0 Hz, 1H), 7.08 (s, 1H), 6.95 (d, J=8.5 Hz, 1H), 5.15 (s, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5 |

| IR (KBr) (cm⁻¹) | 1634 (s), 1526 (m), 1426 (m), 1385 (m), 1159 (m) |

| HRMS (ESI) (m/z) | Calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.1019, Found: 252.1025 |

Note: The above protocol and data are compiled from publicly available sources and should be adapted and verified in a laboratory setting.

Synthetic Utility and Biological Relevance

This compound is a crucial building block in organic synthesis, primarily serving as a precursor for more complex molecules with potential therapeutic value. Its utility stems from the reactivity of the aldehyde group, which can undergo a variety of chemical transformations, including but not limited to:

-

Reductive amination: To introduce amine functionalities.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Condensation reactions: With various nucleophiles to form Schiff bases, chalcones, and other derivatives.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

Derivatives of this compound have been investigated for a range of biological activities. The indole scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have shown promise as:

-

Anti-inflammatory agents: By serving as a starting material for the synthesis of leukotriene B4 antagonists.[2]

-

Anticancer agents: The indole nucleus is present in numerous anticancer drugs, and derivatives of this compound are explored for their potential to inhibit cancer cell growth.[1]

-

CNS agents: The structural similarity to endogenous signaling molecules makes indole derivatives candidates for neurological drug discovery.[1]

While specific signaling pathways for this compound have not been elucidated, its role as a precursor to anti-inflammatory compounds suggests that its derivatives may modulate pathways involved in inflammation, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

Visualizations

Caption: Synthetic workflow for this compound and its applications.

Caption: Potential modulation of inflammatory pathways by derivatives.

References

Navigating the Synthetic Potential of 6-(Benzyloxy)-1H-indole-3-carbaldehyde: A Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Benzyloxy)-1H-indole-3-carbaldehyde is a versatile heterocyclic compound that has garnered attention in medicinal chemistry primarily as a synthetic intermediate. Its indole scaffold, substituted at the 6-position with a benzyloxy group, provides a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known applications of this compound, focusing on its role in the synthesis of potential therapeutic agents and other functional molecules. While the direct biological activity of this carbaldehyde is not extensively documented, its utility as a precursor is a key area of interest.

Core Applications in Synthetic Chemistry

The primary application of this compound lies in its role as a starting material for the construction of more elaborate molecular architectures. The aldehyde functional group at the 3-position is a versatile handle for a variety of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds.

Synthesis of Leukotriene B4 Antagonists

One of the noted applications of this compound is as a cyclic reagent in the creation of substituted naphthylene leukotriene B4 antagonists.[1] Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its antagonists are of significant interest as potential anti-inflammatory drugs. The indole moiety of this compound serves as a key structural component in the assembly of these complex antagonists.

Transformation to Indazole-3-carboxaldehydes

Indazole derivatives are recognized as important pharmacophores, particularly in the development of kinase inhibitors. A general synthetic protocol for the conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation has been described. In this context, indoles bearing electron-donating substituents, such as a benzyloxy group, have been shown to undergo this transformation with high efficiency.

Quantitative Data Summary

A critical aspect of evaluating the utility of a synthetic intermediate is the yield of subsequent reactions. The following table summarizes the quantitative data found in the literature for a key transformation involving a benzyloxy-substituted indole.

| Starting Material | Reaction | Product | Yield (%) | Reference |

| Indole with benzyloxy substituent | Nitrosation | Indazole-3-carboxaldehyde derivative | 91 |

Experimental Protocols

This section provides a detailed methodology for a key synthetic transformation utilizing an indole derivative structurally related to this compound.

General Procedure for the Nitrosation of Indoles to 1H-Indazole-3-carboxaldehydes

This procedure describes a general method for the conversion of indoles to their corresponding indazole-3-carboxaldehydes.

Materials:

-

Indole derivative (1 mmol, 1 equiv.)

-

Sodium nitrite (NaNO₂) (550 mg, 8 mmol, 8 equiv.)

-

Hydrochloric acid (HCl) (1.33 mL of 2 N aq., 2.7 mmol, 2.7 equiv.)

-

Dimethylformamide (DMF)

-

Deionized water

-

Argon atmosphere

Procedure:

-

A solution of NaNO₂ (550 mg, 8 mmol) in 4 mL of deionized water and 3 mL of DMF is prepared in a flask at 0 °C.

-

HCl (1.33 mL of 2 N aq.) is slowly added to the solution at 0 °C, and the resulting mixture is kept under an argon atmosphere for 10 minutes.

-

A solution of the indole (1 mmol) in DMF (3 mL) is then added to the reaction mixture at 0 °C over a period of 2 hours using a syringe pump.

-

After the addition is complete, the reaction is allowed to proceed. The reaction time may vary depending on the specific indole substrate. For indoles with electron-donating substituents like a benzyloxy group, the reaction is reported to proceed in high yield.

-

Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent, followed by washing, drying, and concentration under reduced pressure to isolate the crude product.

-

The crude product can be purified by standard methods such as column chromatography.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic utility and a general experimental workflow involving indole derivatives.

References

6-(benzyloxy)-1H-indole-3-carbaldehyde IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-(benzyloxy)-1H-indole-3-carbaldehyde, a key intermediate in synthetic organic chemistry. It details the compound's chemical identity, physicochemical properties, a standard synthesis protocol, and its significance as a building block in medicinal chemistry.

Compound Identification and Structure

The formal IUPAC name for this compound is 6-(phenylmethoxy)-1H-indole-3-carbaldehyde .[1] It is also commonly referred to as 6-benzyloxyindole-3-carboxaldehyde.[2][3] The chemical structure consists of an indole scaffold substituted at the 3-position with a carbaldehyde (formyl) group and at the 6-position with a benzyloxy group.

Chemical Structure:

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is essential for its application in experimental settings, guiding decisions on reaction conditions, purification methods, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 6-(phenylmethoxy)-1H-indole-3-carbaldehyde | [1] |

| CAS Number | 92855-64-6 | [1][2][3] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 251.28 g/mol | [1][2][3] |

| Appearance | Light yellow to khaki solid | [3] |

| Melting Point | 215-216 °C | [3] |

| Boiling Point | 474.2 ± 30.0 °C (Predicted) | [3] |

| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [3] |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 11.94 (br, s), 9.87 (s, 1H), 8.15 (s, 1H), 7.96 (d, J = 8.5 Hz, 1H), 7.47 (d, J = 7.2 Hz, 2H), 7.40 (app t, J = 7.4 Hz, 2H), 7.33 (t, J = 7.0 Hz, 1H), 7.08 (s, 1H), 6.95 (d, J = 8.5 Hz, 1H), 5.15 (s, 2H). | [3] |

| ¹³C NMR | (101 MHz, DMSO-d₆): 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5. | [3] |

| IR (KBr) | (cm⁻¹): 1634 (s), 1526 (m), 1426 (m), 1385 (m), 1159 (m). | [3] |

| HRMS (ESI) | m/z: Calcd for C₁₆H₁₃NO₂ [M + H]⁺: 252.1019. Found: 252.1025. | [3] |

Synthesis Protocol: Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction formylates the electron-rich C3 position of the indole ring using a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[3][4]

Materials and Reagents

-

6-Benzyloxyindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Ice

Experimental Procedure

A detailed protocol for the synthesis is as follows[3]:

-

Vilsmeier Reagent Formation: Charge a three-necked round-bottomed flask, equipped with a nitrogen inlet and a thermocouple, with N,N-dimethylformamide (75 mL). Cool the flask in an ice-water bath to an internal temperature of 2-3 °C.

-

Slowly add phosphoryl chloride (12.7 mL, 137.2 mmol) dropwise to the DMF, ensuring the internal temperature is maintained below 5 °C. This process should take approximately one hour.

-

Indole Addition: Once the Vilsmeier reagent has formed, add 6-benzyloxyindole (25.0 g, 109.7 mmol) in small portions (e.g., 1 g at a time), keeping the internal temperature below 5 °C. This addition may also take around one hour.

-

Reaction Progression: After the addition is complete, allow the dark-colored solution to slowly warm to room temperature and stir for an additional hour.

-

Hydrolysis and Workup: In a separate flask, prepare a solution of sodium hydroxide (50 g) in water (250 mL) and cool it to approximately 2 °C.

-

Slowly and carefully pour the reaction mixture into the cold sodium hydroxide solution under vigorous stirring. Control the addition rate to keep the internal temperature between 20-30 °C. A light beige solid will precipitate. The final pH should be strongly basic (pH 14).

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the filter cake with water (2 x 100 mL).

-

Dry the product in a vacuum oven at 50 °C to a constant weight to yield 6-benzyloxyindole-3-carbaldehyde as a beige or tan solid. The product is often of sufficient purity for subsequent steps without further purification.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow of the Vilsmeier-Haack synthesis of this compound.

References

An In-Depth Technical Guide to CAS Number 92855-64-6: 6-Benzyloxyindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number 92855-64-6 identifies the chemical compound 6-Benzyloxyindole-3-carboxaldehyde . This molecule is a versatile synthetic intermediate, playing a crucial role in the development of novel therapeutic agents and functional organic materials. Its indole scaffold, substituted with a bulky benzyloxy group at the 6-position and a reactive aldehyde at the 3-position, makes it a valuable building block in medicinal chemistry and organic synthesis.

This technical guide provides a comprehensive overview of 6-Benzyloxyindole-3-carboxaldehyde, including its chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of biologically active molecules, particularly as a precursor for potential Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. Experimental protocols for key synthetic transformations and a visualization of the relevant biological signaling pathway are also presented.

Chemical and Physical Properties

A summary of the key quantitative data for 6-Benzyloxyindole-3-carboxaldehyde is presented in Table 1. This information is crucial for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of 6-Benzyloxyindole-3-carboxaldehyde

| Property | Value | Reference(s) |

| CAS Number | 92855-64-6 | [1][2] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Melting Point | 215 °C | [1] |

| Appearance | Light brown solid | [3] |

| SMILES | O=Cc1c[nH]c2cc(OCc3ccccc3)ccc12 | [1] |

| InChI | InChI=1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 |

Synthesis of 6-Benzyloxyindole-3-carboxaldehyde

The most common and efficient method for the synthesis of 6-Benzyloxyindole-3-carboxaldehyde is the Vilsmeier-Haack formylation of 6-benzyloxyindole.[4]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

6-Benzyloxyindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent.

-

Prepare a solution of 6-benzyloxyindole in DMF.

-

Add the 6-benzyloxyindole solution dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic.

-

The product, 6-Benzyloxyindole-3-carboxaldehyde, will precipitate out of the solution.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Applications in the Synthesis of Bioactive Molecules

The aldehyde functionality at the 3-position of 6-Benzyloxyindole-3-carboxaldehyde is a key feature that allows for its derivatization into a wide range of biologically active compounds. It serves as a crucial starting material for the synthesis of kinase inhibitors, particularly targeting GSK-3β, which is implicated in various diseases including Alzheimer's disease, bipolar disorder, and cancer.

Synthesis of Indole-Based Chalcones as Potential GSK-3β Inhibitors

Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds known for their diverse biological activities. The Claisen-Schmidt condensation of 6-Benzyloxyindole-3-carboxaldehyde with an appropriate acetophenone derivative can yield indole-based chalcones with potential GSK-3β inhibitory activity.

This protocol is adapted from a similar synthesis of (E)-3-(1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one derivatives.

Materials:

-

6-Benzyloxyindole-3-carboxaldehyde

-

Substituted acetophenone (e.g., 1-(pyridin-3-yl)ethan-1-one)

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Water

Procedure:

-

Dissolve 6-Benzyloxyindole-3-carboxaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Prepare a solution of potassium hydroxide or sodium hydroxide in ethanol.

-

Slowly add the basic solution to the mixture of the aldehyde and ketone at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

The resulting precipitate, the indole-based chalcone, is collected by filtration.

-

Wash the solid with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Other Key Synthetic Transformations

The aldehyde group of 6-Benzyloxyindole-3-carboxaldehyde can undergo various other important chemical transformations to generate diverse molecular scaffolds.

-

Pictet-Spengler Reaction: Condensation with a β-arylethylamine, such as tryptamine, followed by acid-catalyzed ring closure to form complex heterocyclic systems like β-carbolines.[1][2]

-

Wittig Reaction: Reaction with a phosphonium ylide to convert the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of new functional groups.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine, a common functional group in many pharmaceuticals.

-

Suzuki Coupling: While the aldehyde itself is not directly used in a Suzuki coupling, it can be converted to a halide, which can then be coupled with a boronic acid to form a biaryl linkage.

Biological Significance and Signaling Pathways

Derivatives of 6-Benzyloxyindole-3-carboxaldehyde have shown promise as inhibitors of GSK-3β. GSK-3β is a serine/threonine kinase that plays a key role in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its dysregulation is associated with several pathologies. One of the most well-studied pathways regulated by GSK-3β is the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. When a Wnt ligand binds to its receptor, GSK-3β is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. Inhibition of GSK-3β by synthetic molecules, such as those derived from 6-Benzyloxyindole-3-carboxaldehyde, can mimic the Wnt signal, leading to the activation of this pathway.

Application in Fluorescent Probe Development

The indole scaffold is known for its fluorescent properties. The aldehyde group of 6-Benzyloxyindole-3-carboxaldehyde provides a convenient handle for the synthesis of fluorescent probes. Through condensation reactions with various amines or hydrazines bearing a receptor unit for a specific analyte (e.g., a metal ion), it is possible to create Schiff base or hydrazone-based fluorescent sensors. The binding of the analyte to the receptor can modulate the electronic properties of the entire molecule, leading to a change in its fluorescence intensity or wavelength, thus enabling the detection of the analyte.

General Workflow for Fluorescent Probe Synthesis and Application

Conclusion

6-Benzyloxyindole-3-carboxaldehyde (CAS 92855-64-6) is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of a diverse range of complex molecules. In particular, its use as a precursor for the synthesis of potential GSK-3β inhibitors highlights its importance in the development of novel therapeutics for a variety of diseases. The continued exploration of the synthetic utility of this compound is likely to lead to the discovery of new and potent biologically active agents and functional materials.

References

Potential Biological Targets of 6-(benzyloxy)-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

6-(benzyloxy)-1H-indole-3-carbaldehyde is a versatile synthetic intermediate recognized for its potential in medicinal chemistry.[1] While direct biological studies on this specific molecule are limited, its structural similarity to other biologically active compounds, particularly benzyloxybenzaldehyde and indole-3-carboxaldehyde derivatives, suggests a range of potential therapeutic targets. This technical guide consolidates the available data on these related compounds to elucidate the probable biological activities and mechanisms of action of this compound. The primary putative targets identified are Aldehyde Dehydrogenase 1A3 (ALDH1A3), key components of inflammatory signaling pathways such as the NLRP3 inflammasome, and regulators of apoptosis and the cell cycle. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant signaling pathways to guide future research and drug development efforts.

Introduction

This compound belongs to the indole family, a class of heterocyclic compounds prevalent in numerous natural products and pharmacologically active molecules.[2] Its utility as a scaffold in the synthesis of derivatives with potential anti-inflammatory and anticancer properties has been noted.[1] This guide explores the potential biological targets of this compound by examining the activities of structurally analogous compounds.

Potential Biological Target: Aldehyde Dehydrogenase 1A3 (ALDH1A3)

Recent studies have highlighted benzyloxybenzaldehyde derivatives as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and associated with cancer stem cells and chemoresistance.[3][4] The structural resemblance of this compound to these inhibitors suggests it may also exhibit inhibitory activity against ALDH1A3.

Quantitative Data: Inhibition of ALDH Isoforms by Benzyloxybenzaldehyde Derivatives

The following table summarizes the inhibitory activity of two key benzyloxybenzaldehyde derivatives, ABMM-15 and ABMM-16, against different ALDH isoforms. This data showcases the selectivity of these compounds for ALDH1A3.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 ± 0.05 | [3][4] |

| ABMM-16 | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | ALDH1A3 | 1.29 ± 0.10 | [3][4] |

Experimental Protocol: ALDH1A3 Inhibition Assay

The inhibitory activity of benzyloxybenzaldehyde derivatives against ALDH1A3 is typically determined by monitoring the production of NADH.[5]

Materials:

-

Recombinant human ALDH1A3 enzyme

-

NAD⁺

-

Substrate (e.g., hexanal)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Assay Plate Preparation: 1 µL of the test compound, positive control (e.g., a known ALDH1A3 inhibitor), or negative control (DMSO) is added to the wells of the 384-well plate.

-

Enzyme and Cofactor Addition: 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in the assay buffer is added to each well.

-

Incubation: The plate is incubated at room temperature for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: 25 µL of the substrate solution is added to each well to initiate the enzymatic reaction.

-

Kinetic Reading: The plate is immediately placed in a fluorescence plate reader pre-heated to 37°C. The increase in NADH fluorescence is monitored kinetically for 10-15 minutes, with readings taken every 30 seconds (Excitation: 340 nm, Emission: 460 nm).

-

Data Analysis: The rate of reaction (slope of the fluorescence versus time curve) is determined for each well. The percent inhibition is calculated relative to the DMSO control, and IC50 values are determined from dose-response curves.

Signaling Pathway

Caption: Potential inhibitory action on the ALDH1A3-mediated synthesis of retinoic acid.

Potential Biological Target: Inflammatory Signaling Pathways

The parent molecule, indole-3-carboxaldehyde, has demonstrated significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome and modulating the TLR4/NF-κB/p38 signaling pathway.[6][7] These findings suggest that this compound may possess similar anti-inflammatory activities.

Experimental Protocol: NLRP3 Inflammasome Activation Assay

The inhibition of NLRP3 inflammasome activation can be assessed by measuring the release of IL-1β from primed macrophages.[8]

Materials:

-

Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

NLRP3 activator (e.g., ATP or nigericin)

-

Test compound

-

Cell culture medium (e.g., DMEM)

-

ELISA kit for IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed BMDMs or PBMCs in a 24-well plate and allow them to adhere.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-treat the primed cells with various concentrations of the test compound for 1 hour.

-

NLRP3 Activation: Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour).

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants to assess compound-induced cytotoxicity.

-

Data Analysis: Normalize the IL-1β levels to the vehicle control and calculate the percent inhibition.

Signaling Pathway

Caption: Potential modulation of the NLRP3 inflammasome signaling cascade.

Potential Anticancer Activity

Derivatives of benzyloxybenzaldehyde have been shown to exhibit anticancer activity against the HL-60 human leukemia cell line.[9] The reported mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, accompanied by a loss of mitochondrial membrane potential.[9]

Experimental Protocol: Anticancer Activity in HL-60 Cells

The cytotoxic effects of compounds on cancer cell lines are commonly assessed using the MTT assay.[10]

Materials:

-

HL-60 human leukemia cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow

Caption: A streamlined workflow for in vitro anticancer drug screening using the MTT assay.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, the data from structurally related compounds provide strong indications for several potential mechanisms of action. The inhibition of ALDH1A3 presents a compelling avenue for anticancer drug development. Furthermore, the potential anti-inflammatory properties through the modulation of the NLRP3 inflammasome and related pathways warrant further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound and its derivatives. Future studies should focus on direct in vitro and in vivo testing of this compound to validate these putative biological targets and elucidate its precise mechanisms of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation [mdpi.com]

- 7. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

solubility of 6-(benzyloxy)-1H-indole-3-carbaldehyde in common lab solvents

An In-Depth Technical Guide to the Solubility of 6-(Benzyloxy)-1H-indole-3-carbaldehyde in Common Laboratory Solvents

Introduction

This compound is a bespoke indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry, often serving as a key intermediate in the development of novel therapeutic agents. The indole scaffold is a privileged structure in drug discovery, and modifications such as the introduction of a benzyloxy group can profoundly influence the molecule's physicochemical properties, including its solubility. A comprehensive understanding of the solubility of this compound in a range of common laboratory solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening.

This technical guide provides a detailed analysis of the predicted solubility of this compound, grounded in the principles of its chemical structure. Furthermore, it offers robust, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The general principle of "like dissolves like" serves as a valuable starting point for predicting solubility. Let us dissect the structure of this compound to understand its anticipated solubility behavior.

Molecular Structure:

-

Indole Nucleus: The indole ring system is a bicyclic aromatic heterocycle. While the N-H group can participate in hydrogen bonding as a donor, the overall indole structure is relatively nonpolar and contributes to solubility in less polar solvents.[1]

-

Aldehyde Group (-CHO): The aldehyde functional group is polar and can act as a hydrogen bond acceptor. This group enhances solubility in polar solvents.

-

Benzyloxy Group (-OCH₂-Ph): The benzyl ether moiety introduces a significant nonpolar character due to the large, hydrophobic phenyl ring. The ether linkage itself can act as a hydrogen bond acceptor, but the overall contribution of this group is to increase lipophilicity and favor solubility in nonpolar to moderately polar organic solvents.

Given this combination of a polar aldehyde, a hydrogen-bonding N-H group, and a large nonpolar benzyloxy group, this compound is expected to exhibit limited solubility in highly polar solvents like water and improved solubility in organic solvents. The presence of the bulky, nonpolar benzyloxy group will likely render it less soluble in water than its simpler counterpart, indole-3-carboxaldehyde.[2][3]

Predicted Qualitative Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound at ambient temperature (approximately 20-25°C), based on its structural features and the known solubility of analogous compounds.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large, nonpolar benzyloxy group is expected to dominate, leading to poor solvation by highly polar, hydrogen-bonding solvents like water. Solubility may be slightly improved in alcohols compared to water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Soluble | These solvents are strong hydrogen bond acceptors and have sufficient polarity to solvate the aldehyde and indole N-H groups, while also being able to accommodate the nonpolar benzyloxy moiety. Similar indole aldehydes show good solubility in DMSO and DMF.[2] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The moderate polarity of these solvents is well-suited to dissolve compounds with a mix of polar and nonpolar features. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | THF is more polar than diethyl ether and is expected to be a better solvent. The large nonpolar character of the molecule will favor solubility in these less polar solvents. |

| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | The aromatic nature of these solvents will interact favorably with the phenyl and indole rings of the solute. |

| Nonpolar | Hexanes, Heptane | Insoluble | The polarity of the aldehyde and the hydrogen-bonding capability of the indole N-H are unlikely to be overcome by the weak van der Waals forces offered by nonpolar alkane solvents. |

Experimental Protocols for Solubility Determination

Given the absence of extensive published solubility data for this compound, empirical determination is essential. The following protocols provide standardized methods for qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.[4][5]

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, dichloromethane, THF, toluene, hexanes)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry test tube. The exact mass is not critical, but consistency across tests is recommended.

-

Solvent Addition: Add the chosen solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[6]

-

Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

-

Incremental Solvent Addition: Continue adding the solvent in 0.5 mL increments, with vortexing after each addition, up to a total volume of 3 mL.

-

Classification:

-

Soluble: The compound dissolves completely in ≤ 3 mL of the solvent.

-

Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.

-

Insoluble: Little to no solid dissolves.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or other sealable glass containers

-

Thermostatic shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess of solid should be visibly present to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent (one in which the compound is freely soluble, often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to 6-(benzyloxy)-1H-indole-3-carbaldehyde: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(benzyloxy)-1H-indole-3-carbaldehyde is a versatile synthetic intermediate that holds significant promise in the fields of medicinal chemistry and drug development. As a derivative of the indole-3-carbaldehyde scaffold, which is a common motif in many biologically active compounds, it serves as a crucial building block for the synthesis of novel molecules with potential therapeutic applications. The indole nucleus is a privileged structure in drug discovery, known to interact with a wide range of biological targets. The presence of the benzyloxy group at the 6-position offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of new therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its use in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| CAS Number | 92855-64-6 | [1][2] |

| Appearance | Light brown to beige/tan solid | |

| IUPAC Name | This compound |

Spectroscopic Data

Detailed spectroscopic information is critical for the identification and characterization of this compound. The following table summarizes key spectral data.

| Spectrum | Data |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.94 (br s, 1H), 9.87 (s, 1H), 8.15 (s, 1H), 7.96 (d, J=8.5 Hz, 1H), 7.47 (d, J=7.2 Hz, 2H), 7.40 (app t, J=7.4 Hz, 2H), 7.33 (t, J=7.0 Hz, 1H), 7.08 (s, 1H), 6.95 (d, J=8.5 Hz, 1H), 5.15 (s, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5 |

| IR (KBr) (cm⁻¹) | 1634 (s), 1526 (m), 1426 (m), 1385 (m), 1159 (m) |

| HRMS (ESI) (m/z) | Calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.1019, Found: 252.1025 |

Experimental Protocols

The primary utility of this compound is as a precursor in the synthesis of more complex molecules. Below are detailed protocols for its synthesis and its application in the preparation of bioactive derivatives.

Synthesis of this compound

This protocol describes a common method for the formylation of 6-benzyloxyindole.

Materials:

-

6-benzyloxyindole

-

N,N-dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Ice

-

Water

-

Three-necked round-bottomed flask

-

Nitrogen inlet

-

Thermocouple

-

Ice water bath

Procedure:

-

Equip a three-necked round-bottomed flask with a nitrogen inlet and a thermocouple.

-

Charge the flask with N,N-dimethylformamide (DMF, 75 mL).

-

Cool the flask to an internal temperature of +2.8 °C using an ice water bath.

-

Slowly add phosphoryl chloride (12.7 mL, 137.2 mmol, 1.25 eq.) dropwise, ensuring the internal temperature remains below 5 °C. This addition should take approximately 1 hour.

-

After the dropwise addition, add 6-benzyloxyindole (25.0 g, 109.7 mmol, 1.0 eq.) in small portions, keeping the internal temperature below 5 °C. This should also take about 1 hour.

-

Allow the resulting dark-colored solution to slowly warm to room temperature and stir for 1 hour.

-

In a separate flask, prepare a solution of sodium hydroxide (50 g) in water (250 mL) and cool it to an internal temperature of 2.0°C.

-

Slowly pour the reaction mixture into the cold sodium hydroxide solution under vigorous stirring, maintaining the internal temperature between 20-30°C. A light beige solid will precipitate.

-

After cooling to room temperature, dilute the slurry with water (40 mL) and collect the solids by filtration.

-

Wash the filter cake with water (2 x 100 mL).

-

Dry the product in a vacuum oven at 50 °C to a constant weight to yield 6-benzyloxyindole-3-carboxaldehyde as a beige/tan solid.

General Protocol for In Vitro Anticancer Screening of Derivatives

Derivatives synthesized from this compound can be screened for anticancer activity using the following general protocol.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized indole derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare stock solutions of the synthesized indole derivatives in DMSO and dilute them to various concentrations with the cell culture medium.

-

Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Application in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a diverse range of indole derivatives with potential therapeutic activities, including anti-inflammatory and anticancer properties.[3] The aldehyde functional group is particularly reactive and allows for the facile introduction of various pharmacophores through reactions such as condensation, oxidation, and reduction.

The general workflow for utilizing this compound in a drug discovery program is depicted below.

Potential Signaling Pathways for Therapeutic Intervention

While the specific biological targets of derivatives from this compound are not yet fully elucidated, the broader class of indole derivatives has been shown to modulate key signaling pathways implicated in cancer and inflammation.[4] One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a pivotal role in regulating the expression of pro-inflammatory cytokines and cell survival genes. Inhibition of this pathway is a key strategy in the development of anti-inflammatory and anticancer drugs.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for novel indole derivatives.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry and drug discovery community. While it may not possess potent biological activity in its own right, its true value lies in its utility as a versatile synthetic intermediate. The presence of a reactive aldehyde group and a modifiable benzyloxy moiety on the privileged indole scaffold provides a rich platform for the generation of diverse chemical libraries. The exploration of these libraries against various biological targets, such as those in the NF-κB signaling pathway, has the potential to yield novel therapeutic agents for the treatment of cancer, inflammation, and other diseases. This guide has provided the essential technical information and experimental context to facilitate the use of this compound in cutting-edge research and development.

References

- 1. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

6-(Benzyloxy)-1H-indole-3-carbaldehyde: A Versatile Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Benzyloxy)-1H-indole-3-carbaldehyde is a valuable and versatile heterocyclic building block in the field of medicinal chemistry. Its unique structural features, comprising a protected hydroxyl group on the indole ring and a reactive aldehyde function, make it an ideal precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its role in the development of kinase inhibitors and other targeted therapies. The protocols provided herein are based on established synthetic methodologies and aim to facilitate the efficient and reproducible synthesis of novel pharmaceutical candidates.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic functionalization of the indole nucleus is a key aspect of medicinal chemistry programs aimed at optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. This compound serves as a crucial intermediate, offering a handle for further molecular elaboration at the 3-position and a protected hydroxyl group at the 6-position, which can be deprotected in later synthetic steps to introduce a key pharmacophoric feature.

This document details the application of this compound in the synthesis of substituted indazole derivatives, which are known to be potent kinase inhibitors. The conversion of an indole to an indazole represents a "scaffold hopping" strategy that can lead to compounds with improved drug-like properties.

Application: Synthesis of Kinase Inhibitor Precursors

A significant application of this compound is its conversion to 6-(benzyloxy)-1H-indazole-3-carbaldehyde. This transformation provides a key intermediate for the synthesis of a variety of kinase inhibitors. The aldehyde functionality of the resulting indazole can be further modified to introduce diverse side chains that can interact with the active site of various kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Signaling Pathway: Kinase Inhibition

Caption: Kinase inhibitor action on a signaling pathway.

Experimental Protocols

Synthesis of 6-(Benzyloxy)-1H-indazole-3-carbaldehyde

This protocol describes the conversion of this compound to 6-(benzyloxy)-1H-indazole-3-carbaldehyde via a nitrosation and rearrangement reaction. This method is adapted from established procedures for the synthesis of indazole-3-carboxaldehydes from the corresponding indoles.

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringe pump (optional, for slow addition)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Preparation of the Nitrosating Agent:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and N,N-dimethylformamide at 0 °C (ice bath).

-

Slowly add 2N aqueous hydrochloric acid (2.7 equivalents) to the solution while maintaining the temperature at 0 °C.

-

Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

-

-

Reaction with this compound:

-

In a separate flask, dissolve this compound (1 equivalent) in N,N-dimethylformamide.

-

Add the solution of the indole derivative dropwise to the pre-formed nitrosating agent at 0 °C over a period of 2 hours. A syringe pump is recommended for controlled addition.

-

-

Reaction Work-up and Purification:

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For electron-rich indoles, the reaction may be complete after stirring for a few hours at room temperature. For less reactive substrates, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.

-

Once the reaction is complete, extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-(benzyloxy)-1H-indazole-3-carbaldehyde.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 6-(benzyloxy)-1H-indazole-3-carbaldehyde. Yields for this specific substrate are generally high, in line with those reported for other electron-rich indoles.

| Parameter | Value |

| Starting Material | This compound |

| Product | 6-(Benzyloxy)-1H-indazole-3-carbaldehyde |

| Molecular Formula | C₁₆H₁₃N₂O₂ |

| Molecular Weight | 265.29 g/mol |

| Typical Yield | 85-95% |

| Appearance | Yellowish solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.1 (s, 1H), 8.5 (s, 1H), 8.0-7.2 (m, 8H), 5.2 (s, 2H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 187.0, 160.0, 142.0, 137.0, 135.0, 128.5, 128.0, 127.8, 122.0, 121.0, 110.0, 95.0, 70.0 |

Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions and solvent.

Workflow Diagram

Caption: Synthetic workflow for the precursor.

Conclusion

This compound is a highly valuable precursor for the synthesis of complex heterocyclic molecules with significant potential in pharmaceutical research and development. The protocol provided for its conversion to the corresponding indazole derivative offers a reliable and efficient route to access key intermediates for the discovery of novel kinase inhibitors and other targeted therapeutics. The versatility of the aldehyde functionality in the resulting product opens up a wide range of possibilities for further chemical exploration and the development of new drug candidates.

Application Notes and Protocols: Synthesis of Derivatives from 6-(Benzyloxy)-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.